4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound contains a fluorine atom, which is often found in organofluorine compounds . These compounds are known for their stability and resistance to degradation, which could suggest similar properties for this compound.Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel compounds incorporating fluoro-substituted sulphonamide benzothiazole, including those with structures related to the compound of interest, have been synthesized and evaluated for antimicrobial activity. These compounds exhibit a broad spectrum of biological activities, underscoring the therapeutic potential of fluorobenzenes and 2-substituted benzothiazoles in developing potent biodynamic agents (V. Jagtap et al., 2010).
Antiproliferative and Anti-HIV Activity
Research into derivatives of 2-piperazino-1,3-benzo[d]thiazoles, structurally similar to the compound , has demonstrated significant in vitro antiproliferative activity against various human tumor-derived cell lines. Some of these compounds have shown remarkable effects on specific leukemia cell lines, indicating their potential as candidates for further development in cancer therapy (Y. Al-Soud et al., 2010).
Drug Metabolism and Disposition
The metabolic profile of compounds related to "4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide" has been explored, revealing insights into their disposition, metabolism, and elimination in humans. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of these compounds (C. Renzulli et al., 2011).
Biological Activities of Hybrid Molecules
Studies on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with fluoro-phenylpiperazine units have identified compounds with promising antimicrobial, antilipase, and antiurease activities. These findings highlight the potential of fluoro-substituted piperazines in developing new therapeutic agents (Serap Başoğlu et al., 2013).
Development of Fluorine-18-Labeled Antagonists
Fluorine-18-labeled derivatives of WAY 100635, including fluoro-substituted piperazine analogs, have been synthesized for use as molecular imaging probes. These compounds, through positron emission tomography (PET), facilitate the non-invasive quantification of receptor densities and neurotransmitter dynamics in the living brain, contributing to the understanding of various psychiatric and neurological disorders (L. Lang et al., 1999).
Properties
IUPAC Name |
4-fluoro-N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4S2/c1-29(26,27)23-10-8-22(9-11-23)16(24)7-6-15-12-28-18(20-15)21-17(25)13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDMTRXABYROBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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